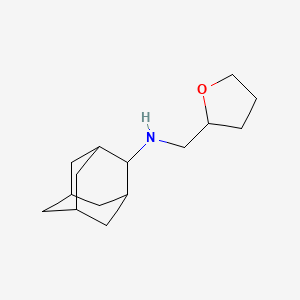

N-(oxolan-2-ylmethyl)adamantan-2-amine

Description

N-(oxolan-2-ylmethyl)adamantan-2-amine is a structurally unique compound combining an adamantane core with a tetrahydrofuran (oxolane) substituent. The adamantane moiety (a rigid, diamondoid hydrocarbon) is substituted at the 2-position with an amine group, which is further functionalized by an oxolan-2-ylmethyl group. This hybrid structure merges the lipophilic, membrane-penetrating properties of adamantane with the polar, solubility-enhancing oxolane ring. Such a design is advantageous in medicinal chemistry, where balancing hydrophobicity and bioavailability is critical.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)adamantan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-2-14(17-3-1)9-16-15-12-5-10-4-11(7-12)8-13(15)6-10/h10-16H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEQXZBSAGKNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)adamantan-2-amine can be achieved through several methods. One common approach involves the reaction of adamantan-2-amine with oxolane-2-carboxaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction. Additionally, purification of the product can be achieved through crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)adamantan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine, room temperature.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted amines or amides depending on the reactants used.

Scientific Research Applications

N-(oxolan-2-ylmethyl)adamantan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic properties, including antiviral, analgesic, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-energy fuels and thermally stable polymers.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)adamantan-2-amine involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The adamantane core provides a rigid framework that can enhance binding affinity, while the oxolane moiety offers flexibility for interactions with various biological targets. Pathways involved may include inhibition of viral replication, modulation of neurotransmitter receptors, or inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Amines

N-Methyladamantan-2-amine

- Structure : Adamantan-2-amine with a methyl group on the nitrogen.

- Comparison : The absence of the oxolane group reduces steric bulk and polarity. This simpler derivative exhibits lower solubility in polar solvents compared to N-(oxolan-2-ylmethyl)adamantan-2-amine. It serves as a foundational scaffold in drug design, often modified to enhance target engagement .

- Synthesis : Typically involves reductive amination of adamantan-2-one with methylamine, yielding ~60–70% .

N-(2-Chloroethyl)adamantan-2-amine hydrochloride

- Structure : Features a chloroethyl substituent instead of oxolanylmethyl.

- Comparison : The chloroethyl group confers alkylating activity, enabling DNA cross-linking (a mechanism used in chemotherapy). In contrast, the oxolane group in this compound likely reduces electrophilicity, shifting its bioactivity toward receptor modulation or enzyme inhibition .

- Applications : Investigated for anticancer and neuropharmacological effects due to its alkylating properties .

N-Aryl Adamantane Derivatives (e.g., N-(Adamantan-1-ylmethyl)-4-methylaniline)

- Structure : Adamantane linked to aromatic amines via methyl or propyl spacers.

- Comparison : Aryl substituents enhance π-π stacking interactions, improving binding to aromatic enzyme pockets or receptors. The oxolane group in this compound may instead favor hydrogen bonding or solvation, altering target specificity .

- Synthesis : Chan-Lam coupling with p-tolylboronic acid achieves yields of 59–74% .

Oxolane-Containing Amines

N-(oxolan-2-ylmethyl)butan-1-amine

- Structure : A linear butylamine chain substituted with an oxolanylmethyl group.

- Comparison : Lacks the adamantane core, resulting in reduced rigidity and membrane permeability. Such compounds are explored for ligand-receptor studies but lack the pharmacokinetic stability conferred by adamantane .

N-(oxolan-2-ylmethyl)acetamide

- Structure : Acetamide functionalized with an oxolanylmethyl group.

- However, the absence of adamantane limits its use in central nervous system (CNS) targeting .

Structural and Functional Analysis

Key Structural Differences

| Compound | Core Structure | Substituent | Key Features |

|---|---|---|---|

| This compound | Adamantane | Oxolan-2-ylmethyl | Combines rigidity (adamantane) with polarity (oxolane); moderate logP. |

| N-Methyladamantan-2-amine | Adamantane | Methyl | High lipophilicity; limited solubility. |

| N-(2-Chloroethyl)adamantan-2-amine | Adamantane | Chloroethyl | Electrophilic alkylator; cytotoxic. |

| N-(oxolan-2-ylmethyl)butan-1-amine | Butylamine | Oxolan-2-ylmethyl | Flexible backbone; lower metabolic stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.